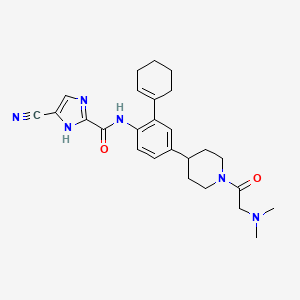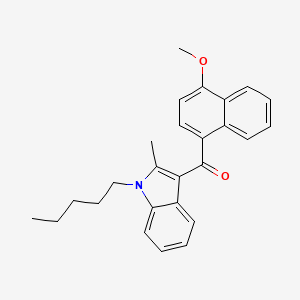
JWH-098
描述
JWH 098 是一种来自萘酰吲哚家族的合成大麻素受体激动剂。它是与 JWH 081 紧密相关的化合物吲哚 2-甲基衍生物,但对大麻素受体 1 和大麻素受体 2 的亲和力显着不同。虽然 JWH 081 对大麻素受体 1 的选择性比大麻素受体 2 大约高十倍,但在 JWH 098 中,这种情况发生了逆转,它对大麻素受体 1 的效力比 JWH 081 弱大约四倍,而对大麻素受体 2 的效力则强六倍,使其总体上对大麻素受体 2 具有轻微的选择性 .
科学研究应用
JWH 098 已被用于科学研究,以研究合成大麻素对大麻素受体的影响。它对大麻素受体 2 的选择性使其成为研究该受体在各种生理过程中的作用的宝贵工具。研究应用包括:
化学: 研究合成大麻素的结构-活性关系。
生物学: 研究大麻素受体 2 激活对免疫细胞的影响。
医学: 探索针对炎症和疼痛等疾病的潜在治疗应用。
工业: 开发具有特定受体选择性的新型合成大麻素.
准备方法
合成路线和反应条件
JWH 098 的合成涉及 4-甲氧基萘-1-基与 1-戊基-2-甲基吲哚-3-基甲酮的反应。反应条件通常涉及使用碱,例如碳酸钾,在有机溶剂中,如二甲基甲酰胺。 该反应在升高的温度下进行,以促进所需产物的形成 .
工业生产方法
化学反应分析
反应类型
JWH 098 会经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢产物。
还原: 还原反应可以改变分子上的官能团。
取代: 取代反应可能发生在吲哚或萘环上.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用还原剂如氢化铝锂或硼氢化钠。
形成的主要产物
从这些反应中形成的主要产物包括 JWH 098 的各种氧化、还原或取代衍生物。 这些产物可能对大麻素受体的亲和力不同,并且可能表现出不同的药理特性 .
作用机制
JWH 098 通过与大麻素受体,特别是大麻素受体 2 结合而发挥作用。这种结合激活细胞内信号通路,调节各种生理过程。分子靶标包括 G 蛋白偶联受体,它启动一系列事件,导致细胞功能发生变化。 所涉及的特定途径取决于细胞类型和受体激活的背景 .
相似化合物的比较
类似化合物
- JWH 007
- JWH 081
- JWH 015
- JWH 251
- JWH 307
比较
JWH 098 在其对大麻素受体 2 的选择性方面是独一无二的,优于大麻素受体 1,这与在 JWH 081 中观察到的相反。这种选择性使 JWH 098 非常适合研究大麻素受体 2 激活的特定影响。 其他类似的化合物,如 JWH 007 和 JWH 015,对大麻素受体的亲和力和选择性不同,为研究内源性大麻素系统提供了一系列工具 .
属性
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-4-5-10-17-27-18(2)25(22-13-8-9-14-23(22)27)26(28)21-15-16-24(29-3)20-12-7-6-11-19(20)21/h6-9,11-16H,4-5,10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTCHEBQQFICNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185501 | |
| Record name | JWH-098 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316189-74-9 | |
| Record name | JWH 098 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316189-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316189749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-098 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-098 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T27V33219F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What can you tell me about the detection of JWH-098 and its metabolites?
A1: Researchers are actively developing methods to detect this compound and its metabolites in biological samples. One study [] focused on developing an antibody-based immunoassay for detecting this compound and several related compounds, including its metabolites. This research highlighted the need for tools that can identify not only the parent compound but also its metabolic byproducts, which can provide a more complete picture of exposure and potential effects.
Q2: Has there been any research on predicting the metabolism of this compound?
A2: Yes, computational methods are being employed to anticipate the metabolic pathways of this compound. One study [] utilized in silico and in vitro approaches to investigate the metabolism of several synthetic cannabinoids, including this compound. By predicting potential metabolites, researchers can develop more targeted analytical methods for detection and gain insights into the compounds' pharmacological and toxicological profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)

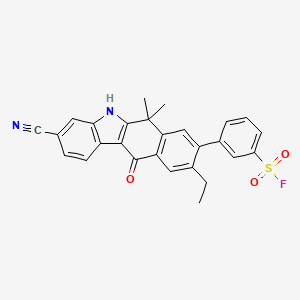
![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)
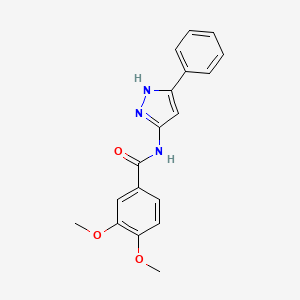
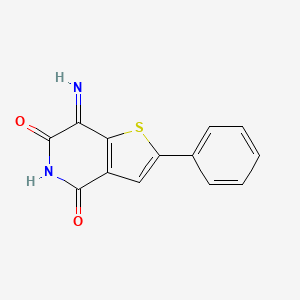
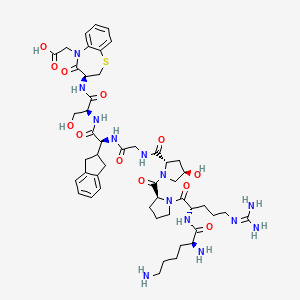

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
